4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline
Overview
Description
“4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline” is a chemical compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives is typically carried out from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . The structures of these compounds are characterized by various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle . This core is often fused with other rings to produce highly active compounds .Chemical Reactions Analysis
The formation of these compounds involves aromatic nucleophilic substitution reactions . The presence of the trifluoromethyl group and the aniline moiety can influence the reactivity of these compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis . For instance, the compound “N-[2-(methylthio)phenyl]-3-(trifluromethyl)-5,6-dihydro-triazolo pyrazine7 (8H)carboxamide (RB9)” has a melting point of 191.9–197.3 °C .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Access to Triazolo-Thiadiazolium Salts : A study by Nikpour and Motamedi (2015) outlines the synthesis of [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-1-ium hydrosulfides through the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This process highlights the chemical versatility and reactivity of triazolo derivatives, which could be relevant for the compound (Nikpour & Motamedi, 2015).
Efficient Synthesis of Benzenesulfonamide Derivatives : Wu et al. (2013) developed a nine-step synthesis process for creating 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c] -pyrimidine-2-yl) benzenesulfonamide, starting from 4-nitro-2-(trifluoromethyl)aniline. This synthesis route, offering milder conditions and improved yields, could be applicable to the efficient production of compounds with structural similarities to the given chemical (Wu et al., 2013).
Metal-Free Synthesis of Triazolo[1,5-a]pyridines : Zheng et al. (2014) reported a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines, employing phenyliodine bis(trifluoroacetate) for intramolecular oxidative N-N bond formation. This approach, featuring short reaction times and high yields, may offer a novel pathway for synthesizing compounds with the given structural motif (Zheng et al., 2014).
Applications in Material Science and Biology
Electroluminescent Properties of Triazole-based Compounds : Jin et al. (2020) designed and synthesized small molecular compounds with donor-acceptor structures incorporating triphenylamine (TPA) as a donor and indazole, pyrazole, or triazole as acceptors. These compounds exhibited high photoluminescence quantum yields and were successfully applied in organic light-emitting diodes (OLEDs), demonstrating the potential of triazole derivatives in advanced material applications (Jin et al., 2020).
Antimicrobial and Insecticidal Activity of Sulfone Derivatives : Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and evaluated their antifungal and insecticidal activities. Certain derivatives showed significant efficacy against various pests and fungi, indicating the potential of these compounds in developing new pesticides or fungicides (Xu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Result of Action
For instance, one study found that a similar compound had remarkable anti-cancer activity on HT-29 cells .
Future Directions
Properties
IUPAC Name |
4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROFPDKJOFPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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